molecular formula C11H7IO2S B5460445 3-(5-iodo-2-furyl)-1-(2-thienyl)-2-propen-1-one

3-(5-iodo-2-furyl)-1-(2-thienyl)-2-propen-1-one

Cat. No. B5460445
M. Wt: 330.14 g/mol
InChI Key: YQQOACVWGWZJSB-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-iodo-2-furyl)-1-(2-thienyl)-2-propen-1-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as Chalcone and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-(5-iodo-2-furyl)-1-(2-thienyl)-2-propen-1-one is not fully understood. However, it has been suggested that this compound acts by inhibiting various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-iodo-2-furyl)-1-(2-thienyl)-2-propen-1-one have been extensively studied. This compound has been found to reduce the levels of pro-inflammatory cytokines and reactive oxygen species, which are involved in various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been found to induce apoptosis, which is a programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(5-iodo-2-furyl)-1-(2-thienyl)-2-propen-1-one in lab experiments are its low toxicity and high selectivity towards cancer cells. However, the limitations of using this compound are its low solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for the research of 3-(5-iodo-2-furyl)-1-(2-thienyl)-2-propen-1-one. One of the directions is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the structure-activity relationship of this compound to identify more potent analogs. Furthermore, the use of this compound as a drug delivery system and the investigation of its interaction with biomolecules such as proteins and DNA are also promising future directions.
In conclusion, 3-(5-iodo-2-furyl)-1-(2-thienyl)-2-propen-1-one is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its analogs in different fields.

Synthesis Methods

The synthesis of 3-(5-iodo-2-furyl)-1-(2-thienyl)-2-propen-1-one can be achieved using different methods. One of the most common methods is the Claisen-Schmidt condensation reaction. In this method, 5-iodo-2-furaldehyde and 2-thiophenecarboxaldehyde are reacted in the presence of a base such as sodium hydroxide to give the desired product.

Scientific Research Applications

3-(5-iodo-2-furyl)-1-(2-thienyl)-2-propen-1-one has shown potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been found to inhibit the growth of various pathogenic bacteria and fungi. In agriculture, this compound has been used as a plant growth regulator and insecticide. In material science, this compound has been used as a precursor for the synthesis of various organic compounds.

properties

IUPAC Name

(E)-3-(5-iodofuran-2-yl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7IO2S/c12-11-6-4-8(14-11)3-5-9(13)10-2-1-7-15-10/h1-7H/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQOACVWGWZJSB-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C=CC2=CC=C(O2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)/C=C/C2=CC=C(O2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7IO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.